4-(1-Hydroxypropyl)phenol

描述

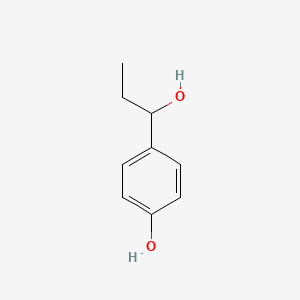

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(1-hydroxypropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKMUBUZJDWJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22805-42-1 | |

| Record name | 4-(1-hydroxypropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1 Hydroxypropyl Phenol and Analogues

Direct Synthetic Routes to the 4-(1-Hydroxypropyl)phenol Scaffold

Direct methods involve the introduction and formation of the 1-hydroxypropyl side chain onto a phenolic starting material through classical organic reactions.

One of the most direct approaches to synthesizing this compound and its analogues is through the hydroxyalkylation of phenols. This can be achieved by reacting a phenolic compound with an epoxide, such as propylene (B89431) oxide, or a cyclic organic carbonate, like propylene carbonate. acs.orgscispace.com These reactions typically proceed via electrophilic attack on the electron-rich phenol (B47542) ring.

The reaction between phenol and propylene oxide is a common industrial process, often performed under pressure and at elevated temperatures, to produce hydroxyalkylated phenols. scispace.comthieme-connect.com The choice of catalyst is crucial in directing the reaction towards the desired product and minimizing side reactions. Alkali metals and their alcohol-derived salts are effective catalysts for the reaction with cyclic organic carbonates. scispace.com For instance, Lewis acids like tin(IV) chloride (SnCl₄) have been successfully used to catalyze the β-hydroxyalkylation of sterically hindered phenols with epoxides at low temperatures, leading to the formation of phenols with a hydroxy group in the β-position of the para-substituent. acs.org

Table 1: Examples of Hydroxypropylation Strategies for Phenolic Substrates This table is interactive. Click on the headers to sort.

| Phenolic Substrate | Reagent | Catalyst | Key Findings | Reference(s) |

|---|---|---|---|---|

| Phenol | Propylene Oxide | Pressure/High Temp | Established industrial method for producing polyether alcohol compounds. | thieme-connect.com |

| Phenolic Compounds | Propylene Carbonate | Alkali Metal Salts | An alternative to using explosive propylene oxide, proceeds at atmospheric pressure. | scispace.com |

| 2,6-dialkylphenols | Propylene Oxide | SnCl₄ | Forms phenols with a hydroxy group in the β-position of the para-substituent at low temperatures (-5 to +5°C). | acs.org |

An alternative and highly versatile route to this compound involves a two-step sequence: Friedel-Crafts acylation followed by the reduction of the resulting ketone. This method circumvents rearrangement problems that can occur with direct Friedel-Crafts alkylation. nih.gov

The first step is the Friedel-Crafts acylation of phenol with propionyl chloride or propionic anhydride (B1165640), using a Lewis acid catalyst such as aluminum chloride (AlCl₃), to produce 4-hydroxypropiophenone. bohrium.comresearchgate.net This reaction is a standard electrophilic aromatic substitution where the acyl group is installed, typically at the para position due to the directing effect of the hydroxyl group. eie.grboisestate.edu

The second step is the reduction of the carbonyl group of 4-hydroxypropiophenone to the secondary alcohol, this compound. This transformation can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common laboratory reagent for this purpose. researchgate.net Alternatively, catalytic hydrogenation offers an efficient method for this reduction. nih.gov Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective for the hydrogenation of the ketone to the desired alcohol. acs.orgrsc.org This reduction is generally selective for the carbonyl group, leaving the aromatic ring intact under standard conditions. nih.gov

A related approach for synthesizing an analogue, 3-n-propylphenol, involves a Grignard reaction of 3-hydroxybenzaldehyde (B18108) with ethylmagnesium bromide, followed by catalytic hydrogenation of the resulting benzylic alcohol. researchgate.net

Table 2: Comparison of Reduction Methods for 4-Hydroxypropiophenone This table is interactive. Click on the headers to sort.

| Reduction Method | Reducing Agent/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Common laboratory method for reducing ketones to alcohols. | researchgate.net |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Efficiently reduces aryl alkyl ketones to the corresponding alcohol or alkane. | nih.govacs.org |

| Catalytic Hydrogenation | Raney Nickel | Alternative catalyst for hydrogenation of ketones. | rsc.org |

| Electrocatalytic Hydrogenation (ECH) | Raney Nickel Electrode | An alternative method for the hydrogenation of ketones like 4'-hydroxypropiophenone. | acs.org |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its analogues, offering pathways to improved yield, selectivity, and more environmentally benign reaction conditions.

Biocatalysis offers a powerful tool for the synthesis of complex molecules like monolignols and their derivatives under mild conditions with high stereoselectivity. The biosynthesis of natural monolignols involves a series of enzymatic steps, including hydroxylations catalyzed by cytochrome P450 monooxygenases (e.g., C4H, C3H) and reductions of the propanoid side chain. acs.orgscispace.comCurrent time information in Auckland, NZ.researchgate.net

For the synthesis of chiral alcohols, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly relevant. beilstein-journals.org These enzymes catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with high enantiomeric excess. nih.govacademie-sciences.fr For example, the precursor 4-hydroxypropiophenone can be stereoselectively reduced to either the (R) or (S) enantiomer of this compound using an appropriate KRED. bohrium.combeilstein-journals.org Enzymes from various microbial sources, such as Candida magnoliae and Lactobacillus kefir, have been identified and engineered for this purpose. bohrium.combeilstein-journals.org

Furthermore, enzyme cascades have been developed where an intermediate α-hydroxy ketone is first formed and then subsequently reduced. For instance, a two-step cascade using a benzaldehyde (B42025) lyase (BAL) followed by an alcohol dehydrogenase (ADH) can produce chiral 1-phenylpropane-1,2-diols from benzaldehyde and acetaldehyde, demonstrating a biocatalytic route to structurally related vicinal diols. researchgate.net The enzyme galactose oxidase (GAO) is also of interest; while its native substrate is galactose, it has a broad substrate specificity for primary alcohols and has been engineered to act on more complex benzylic and alkyl secondary alcohols. thieme-connect.comacs.orgnih.gov

Both homogeneous and heterogeneous catalysts are widely employed in the key reactions leading to this compound, namely alkylation and acylation.

Homogeneous catalysts , which are soluble in the reaction medium, include metal phenoxides and Lewis acids. Metal phenoxides, such as aluminum phenoxide or magnesium phenoxide, can catalyze the alkylation of phenol with olefins like propylene. google.com As mentioned previously, Lewis acids like SnCl₄ are effective for the hydroxyalkylation of phenols with epoxides. acs.org Homogeneous copper complexes have also been investigated for the aerobic functionalization of phenols. bohrium.com

Heterogeneous catalysts , which exist in a different phase from the reactants, offer significant advantages, including ease of separation and recyclability. Zeolites are a prominent class of heterogeneous catalysts used for phenol functionalization. boisestate.eduresearchgate.net Zeolites such as H-ZSM-5, H-Beta, and H-Mordenite have been shown to be effective for the vapor-phase alkylation of phenol with propylene or isopropanol. researchgate.netrsc.orgacs.org The acidic properties and shape-selective nature of zeolites can influence product distribution. academie-sciences.fracs.org For Friedel-Crafts acylation, zeolites (e.g., H-Y, H-ZSM-5) can replace traditional stoichiometric Lewis acids, providing a more sustainable alternative. bohrium.comboisestate.eduresearchgate.net The reaction over H-ZSM-5 zeolites is often influenced by the diffusion of reactants to the active sites, and it is proposed that the formation of an acylium ion from an intermediate ester species is the rate-limiting step. bohrium.com

Table 3: Comparison of Catalysts in Phenol Functionalization This table is interactive. Click on the headers to sort.

| Catalyst Type | Example Catalyst | Reaction | Key Features | Reference(s) |

|---|---|---|---|---|

| Homogeneous | Aluminum Phenoxide | Phenol Alkylation | Catalyzes ortho-alkylation with propylene. | google.com |

| Homogeneous | SnCl₄ | Phenol Hydroxyalkylation | Effective for reaction with epoxides at low temperatures. | acs.org |

| Heterogeneous | H-ZSM-5 Zeolite | Phenol Alkylation | Shape-selective catalyst for vapor-phase alkylation. | researchgate.netacs.org |

| Heterogeneous | H-Beta Zeolite | Phenol Alkylation | High phenol conversion (94%) in isopropylation. | rsc.org |

| Heterogeneous | H-Y Zeolite | Friedel-Crafts Acylation | Reusable solid acid catalyst, replacing traditional Lewis acids. | boisestate.edu |

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex phenolic structures. eie.grmdpi.com While not a direct route to this compound itself, these methods are invaluable for creating analogues by functionalizing the phenol ring or building it from precursors.

The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex. mdpi.com This reaction has been systematically studied for coupling various halophenols with phenol boronic acids, often using a heterogeneous Pd/C catalyst in water, which allows for protecting-group-free synthesis. acs.orgnih.govacs.org This strategy can be used to synthesize biphenol structures, which are related to the target compound.

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. thieme-connect.com This has been applied to synthesize C-glycosylated phenolic compounds by coupling halogenated phenols with sugar alkenes. thieme-connect.comresearchgate.net An oxidative Heck reaction on phenols has also been developed using dual photoredox and palladium catalysis. researchgate.net

Other notable cross-coupling reactions include those catalyzed by nickel and iron, which can couple phenol derivatives like carbamates, pivalates, or sulfamates with various partners to form C-C and C-N bonds. scispace.comacs.org These methods activate the otherwise robust phenolic C-O bond for coupling, providing a sustainable alternative to using aryl halides. scispace.com

Derivation and Isolation from Complex Natural Matrices

The compound this compound, while not typically abundant in its free form in nature, is a significant derivative obtained from the processing of complex natural polymers, particularly lignin (B12514952). Lignin, a core component of plant cell walls, represents a vast and renewable source of aromatic chemical compounds. researchgate.net The derivation of this compound and its analogs is therefore intrinsically linked to the deconstruction and valorization of lignocellulosic biomass. rsc.orgrsc.org

The primary route for obtaining this compound from natural sources involves the strategic breakdown of the lignin polymer. Phenolic compounds in plant materials are often found as glycosides, monomers, or within highly polymerized structures, necessitating optimized extraction and hydrolysis procedures. nih.govspringernature.com The initial step typically involves extraction from the plant matrix using various solvents and techniques, such as solvent extraction, Soxhlet extraction, or more modern methods like accelerated solvent extraction (ASE). researchgate.netplantsjournal.com

A key advanced methodology for producing monolignols from lignin is Reductive Catalytic Fractionation (RCF). rsc.orgrsc.org This process breaks down the lignin polymer into its constituent monomeric phenols. Research has demonstrated that RCF of lignocellulosic biomass generates a variety of monolignols, including this compound and its isomers like 4-(2-hydroxypropyl)phenol (B6612131) and 4-(3-hydroxypropyl)phenol. rsc.org

Following the depolymerization of the natural matrix, the resulting mixture is a complex solution containing various phenolic compounds. Isolating and purifying specific molecules like this compound requires sophisticated separation techniques. mdpi.com High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and purification of phenolic compounds from these complex mixtures, allowing for the isolation of high-purity compounds. researchgate.netmdpi.com Other chromatographic methods, such as Medium-Pressure Liquid Chromatography (MPLC) and Counter-Current Chromatography (CCC), are also employed in the separation of active compounds from natural product extracts. mdpi.com

For the identification and quantification of these derived compounds within the complex matrix, advanced analytical methods are essential. Direct Infusion Electrospray Ionization Tandem Mass Spectrometry (DI-ESI-MS/MS) has been successfully utilized to identify and quantify monolignols, including this compound, generated from unspecific peroxygenase catalysis. rsc.orgrsc.org This technique is highly sensitive and selective, which is crucial when dealing with the intricate mixtures produced from natural sources. rsc.org Studies using this compound as a model substrate have helped in optimizing conditions for the cleavage of specific chemical bonds to produce phenol from lignin, further establishing its role as a key intermediate in biomass valorization. nih.gov

Research Findings on Derivation from Lignin

The table below summarizes key research findings on the derivation of this compound from lignocellulosic biomass.

| Natural Matrix | Key Process | Derived Compound(s) | Analytical Identification | Reference |

|---|---|---|---|---|

| Lignocellulosic Biomass | Reductive Catalytic Fractionation (RCF) | This compound, 4-(2-Hydroxypropyl)phenol, 4-(3-Hydroxypropyl)phenol | Direct Infusion Electrospray Ionization Tandem Mass Spectrometry (DI-ESI-MS/MS) | rsc.orgrsc.org |

| Poplar Lignin | Catalytic transformation using HY30 zeolite in H2O | Used as a model substrate to produce Phenol | Gas Chromatography (GC) | nih.gov |

| General Plant Material | Solvent Extraction, Chromatography | General Phenolic Compounds | High-Performance Liquid Chromatography (HPLC) | researchgate.netmdpi.com |

Chemical Reactivity and Transformation Mechanisms of 4 1 Hydroxypropyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group and the aromatic ring are electronically coupled. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the benzene (B151609) ring through resonance. byjus.com This activation facilitates reactions on the aromatic ring itself, as well as reactions typical of phenols, such as etherification, esterification, and oxidation.

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring

The electron-rich nature of the phenol ring in 4-(1-hydroxypropyl)phenol makes it highly susceptible to electrophilic aromatic substitution (EAS). byjus.com The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already occupied by the 1-hydroxypropyl group, substitution occurs at the ortho positions (C2 and C6).

Nitration: Nitration of phenols occurs readily. With dilute nitric acid at low temperatures, a mixture of ortho- and para-nitrophenols is typically formed. byjus.comwikipedia.org For this compound, nitration would yield 4-(1-hydroxypropyl)-2-nitrophenol. The reaction with concentrated nitric acid can lead to polysubstitution, potentially forming 4-(1-hydroxypropyl)-2,6-dinitrophenol. byjus.com The general mechanism involves the generation of the nitronium ion (NO₂⁺) which then attacks the activated benzene ring. minia.edu.eg

Halogenation: The high activation by the hydroxyl group allows for the halogenation of phenols even without a Lewis acid catalyst. byjus.comwvu.edu Reaction of this compound with bromine in a non-polar solvent would likely produce 2-bromo-4-(1-hydroxypropyl)phenol. Using excess bromine water can lead to the substitution of all available ortho and para positions, resulting in the formation of 2,6-dibromo-4-(1-hydroxypropyl)phenol. byjus.com

| Reaction | Reagent(s) | Typical Product(s) for this compound |

| Nitration | Dilute HNO₃ | 4-(1-Hydroxypropyl)-2-nitrophenol |

| Nitration | Concentrated HNO₃ | 4-(1-Hydroxypropyl)-2,6-dinitrophenol |

| Bromination | Br₂ in CHCl₃ | 2-Bromo-4-(1-hydroxypropyl)phenol |

| Bromination | Bromine water (excess) | 2,6-Dibromo-4-(1-hydroxypropyl)phenol |

Etherification and Esterification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo etherification and esterification reactions, though its reactivity is lower than that of aliphatic alcohols.

Etherification: Etherification of the phenolic hydroxyl group typically requires strong bases to form the more nucleophilic phenoxide ion, which can then react with an alkyl halide (Williamson ether synthesis). For example, reacting this compound with sodium hydroxide (B78521) followed by an alkyl halide (e.g., methyl iodide) would yield a 4-(1-hydroxypropyl)anisole derivative.

Esterification: Phenols react with carboxylic acid anhydrides or acid chlorides in the presence of a base to form esters. evitachem.com For instance, reaction with acetic anhydride (B1165640) would yield 4-(1-hydroxypropyl)phenyl acetate (B1210297). Boric acid can also be used to form aryl borate (B1201080) esters, which are intermediates in the synthesis of other compounds like ortho-hydroxybenzyl alcohols. google.com

| Reaction Type | Reagents | Product Example |

| Etherification | 1. NaOH2. CH₃I | 1-Methoxy-4-(1-hydroxypropyl)benzene |

| Esterification | Acetic anhydride, Base | 4-(1-Hydroxypropyl)phenyl acetate |

| Esterification | Boric acid | Boric acid ester of this compound |

Oxidation Pathways of the Phenolic Moiety

The phenolic group is susceptible to oxidation, which can proceed through various mechanisms, often involving the formation of a phenoxyl radical. This reactivity is central to lignin (B12514952) degradation and the synthesis of phenolic polymers.

Enzymatic oxidation, particularly by laccases, is a well-studied pathway. nih.gov Laccases are copper-containing oxidoreductases that catalyze the one-electron oxidation of phenolic substrates to form phenoxyl radicals, with the concomitant reduction of molecular oxygen to water. nih.govmdpi.com These highly reactive radicals can then undergo non-enzymatic coupling reactions (dimerization or polymerization) to form new C-C or C-O bonds. nih.govresearchgate.net The oxidation of this compound by laccase would generate a 4-(1-hydroxypropyl)phenoxyl radical. This radical can then couple with another radical or a parent phenol molecule, leading to the formation of dimers and higher oligomers. This process is a green alternative to chemical polymerization methods. mdpi.com

Reactions of the Aliphatic Hydroxyl Group on the Propyl Chain

The secondary alcohol group on the propyl side chain exhibits reactivity typical of aliphatic alcohols, including oxidation and reduction (dehydroxylation).

Oxidation to Corresponding Carbonyl Compounds (Ketones or Aldehydes)

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 4'-hydroxypropiophenone. evitachem.com This transformation is a key step in the synthesis of various pharmaceutical compounds. google.comgoogle.com

A variety of oxidizing agents can be employed for this purpose. For example, the synthesis of ifenprodil, a neuroprotective agent, involves the bromination of 4'-hydroxypropiophenone, which itself is derived from the oxidation of a precursor alcohol. google.com The oxidation of the benzylic alcohol is a common transformation in organic synthesis.

| Starting Material | Reaction | Product | Chemical Formula |

| This compound | Oxidation | 4'-Hydroxypropiophenone | 4-(OH)C₆H₄COC₂H₅ merckmillipore.com |

Reduction to Alkoxy Derivatives

The term "reduction to alkoxy derivatives" in this context primarily refers to the dehydroxylation (or hydrogenolysis) of the secondary alcohol, converting the C-OH bond to a C-H bond, which results in the formation of 4-propylphenol (B1200801). This is distinct from etherification, which creates an alkoxy group (C-O-R).

Hydrogenolysis is a type of reduction where a chemical bond is cleaved by reaction with hydrogen, often with a metal catalyst. mdpi.com In the context of lignin valorization, where this compound is a model compound representing a lignin substructure, catalytic hydrogenolysis is used to break down the polymer into simpler phenols. acs.orgnih.gov This process can selectively cleave the Cα-OH bond of the propyl side chain. For example, studies on lignin model compounds have shown that hydrogenolysis over nickel-based catalysts can be employed to cleave C-O bonds. mdpi.comacs.org The direct hydrogenolysis of this compound over a suitable catalyst (e.g., Palladium on carbon, Pd/C) and a hydrogen source would yield 4-propylphenol.

Another potential reaction is the cleavage of the entire side chain (Csp2–Csp3 bond cleavage), which can also occur under specific catalytic conditions, yielding phenol as the final product. nih.gov

Carbon-Carbon and Carbon-Oxygen Bond Cleavage Reactions

A significant reaction pathway for this compound, particularly relevant in the context of biomass valorization, is the deconstructive cleavage of the Csp²–Csp³ bond between the aromatic ring and the propyl side chain. nih.govresearchgate.net This reaction effectively breaks down the molecule to yield phenol, a valuable commodity chemical. researchgate.netnih.govresearchgate.net

This transformation can be efficiently catalyzed by zeolites, particularly high-silica Y-type zeolites like HY₃₀, in water under relatively mild conditions (e.g., 180°C). nih.govresearchgate.net The HY₃₀ zeolite demonstrates outstanding performance for this reaction, achieving a high yield of phenol (up to 94.6%) at full conversion of the starting material. researchgate.netnih.govresearchgate.net The reaction does not proceed without a catalyst. researchgate.netresearchgate.net The mesoporous structure and strong acid sites of these zeolites are crucial for their catalytic activity. nih.gov

The proposed mechanism, supported by density functional theory (DFT) studies, involves a stepwise process: researchgate.net

Protonation: The benzylic hydroxyl group is protonated on a Brønsted acid site of the zeolite.

Dehydroxylation: A water molecule is eliminated to form a carbonium ion intermediate.

γ-Methyl Shift: A methyl group shift occurs, which is considered the rate-determining step.

β-Scission: The Csp²–Csp³ bond undergoes scission to release the phenol molecule.

Table 2: Catalyst Screening for Csp²–Csp³ Bond Cleavage of this compound

| Catalyst | Temperature (°C) | Phenol Yield (%) | Reference |

| HY₃₀ Zeolite | 180 | 94.6 | nih.govresearchgate.net |

| HY₄₀ Zeolite | 180 | 51.9 | nih.gov |

| HY₁₅ Zeolite | 180 | 8.7 | nih.gov |

| No Catalyst | 180 | 0 | nih.govresearchgate.net |

| ZSM-5, Mordenite, Beta, MCM-41 | 180 | Ineffective | nih.gov |

Conditions: 1 mmol substrate, 0.3 g catalyst, 4.0 ml H₂O, 1 hour.

Isotope-labeling studies using H₂¹⁸O have confirmed that the process involves an initial dehydroxylation followed by a re-hydroxylation step at the aliphatic Cα position by a water molecule before the final bond scission occurs. researchgate.netnih.gov This indicates that the aliphatic C–O bond is actively involved and broken during the catalytic cycle. The hydrolysis of aliphatic Cβ–O bonds is also a well-known acid-catalyzed reaction pathway in the broader context of lignin degradation. nih.govresearchgate.net

Dimerization and Oligomerization Pathways

Phenolic compounds, including derivatives like this compound, can undergo dimerization and oligomerization reactions, often through oxidative coupling mechanisms. These pathways are particularly relevant in biocatalysis and polymer chemistry. For instance, unspecific peroxygenases can catalyze the dimerization of related monolignols like 4-propylguaiacol, which likely proceeds through the formation of phenol radicals. rsc.org

While direct evidence for the dimerization of this compound is not prominent in the reviewed literature, the oxidative polymerization of structurally related phenols is well-documented. For example, 4-phenoxyphenol (B1666991) can be selectively polymerized to poly(1,4-phenylene oxide) using tyrosinase model complexes as catalysts. acs.org This type of reaction proceeds via the coupling of phenoxy radicals. Given the presence of the phenolic moiety, it is plausible that this compound could undergo similar radical-mediated coupling reactions under appropriate oxidative conditions, leading to dimers or larger oligomers. Such reactions are fundamental in the biosynthesis of lignin and in the synthesis of phenolic resins.

Stereochemical Aspects of Reactivity and Chiral Transformations

The this compound molecule possesses a chiral center at the Cα carbon of the propyl side chain, the carbon atom bearing the hydroxyl group. This means the compound can exist as two enantiomers, (R)-4-(1-hydroxypropyl)phenol and (S)-4-(1-hydroxypropyl)phenol. The presence of this stereocenter introduces stereochemical considerations into its reactions and allows for the possibility of chiral transformations.

For example, this compound has been identified as a minor product in the photo-Favorskii rearrangement of a chiral α-substituted-p-hydroxybutyrophenone derivative. nih.gov The study focused on probing the stereochemistry of the main rearrangement, which proceeded through intermediates that lost the initial stereochemical information, resulting in racemic products. nih.gov

The development of chemoenzymatic pathways for producing chiral molecules highlights the potential for stereoselective synthesis involving intermediates like chiral alcohols. rsc.org Biocatalysts such as alcohol dehydrogenases (ADHs) are capable of producing both enantiomers of a chiral alcohol intermediate through stereocomplementary bioreduction. rsc.org Similarly, transaminases can be used for the stereoselective synthesis of chiral amines from ketone precursors. rsc.org Such enzymatic strategies could theoretically be applied to the synthesis of enantiopure (R)- or (S)-4-(1-hydroxypropyl)phenol or its conversion into other chiral molecules. The synthesis of chiral biaryl natural products through the asymmetric oxidative coupling of phenols further underscores the importance of stereocontrol in the reactivity of phenolic compounds. nih.gov

Advanced Analytical Characterization Techniques for 4 1 Hydroxypropyl Phenol

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: In a ¹H NMR spectrum of 4-(1-Hydroxypropyl)phenol, distinct signals would be expected. The aromatic protons on the benzene (B151609) ring would typically appear as two doublets in the region of approximately 6.7-7.2 ppm, characteristic of a 1,4-disubstituted (para) aromatic system. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would likely resonate as a triplet or a more complex multiplet around 4.5-5.0 ppm. The methylene (B1212753) (CH₂) protons of the propyl group would show signals around 1.6-1.8 ppm, while the terminal methyl (CH₃) protons would appear as a triplet further upfield, around 0.9 ppm. The signals for the two hydroxyl protons (phenolic and alcoholic) would be visible as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbon atom attached to the phenolic hydroxyl group would be expected in the 150-160 ppm range. The other aromatic carbons would appear between 115 and 130 ppm. The carbinol carbon (the carbon bonded to the alcoholic hydroxyl group) would likely show a signal in the 70-80 ppm region. The aliphatic carbons of the propyl chain would resonate at higher field, typically in the 10-35 ppm range.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons (e.g., between the carbinol proton and the neighboring methylene protons), while an HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, broadened due to hydrogen bonding. A C-O stretching absorption for the secondary alcohol would be expected around 1050-1150 cm⁻¹, while the phenolic C-O stretch would appear near 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations would be observed as sharp peaks around 1500 and 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would clearly show the aromatic ring vibrations, especially the symmetric "ring breathing" mode near 1000 cm⁻¹. The C-H stretching vibrations of the alkyl chain and the aromatic ring would also be visible.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-electron system of the benzene ring. Phenol (B47542) itself typically shows a primary absorption band (λmax) around 275 nm. The presence of the 1-hydroxypropyl substituent on the ring would be expected to cause a slight shift (bathochromic or hypsochromic) in this absorption maximum.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like this compound. In ESI-MS analysis, the compound can be detected as various adducts. In negative ion mode, it readily forms a deprotonated molecular ion [M-H]⁻. Given the molecular weight of 152.19 g/mol , this ion is observed at a mass-to-charge ratio (m/z) of 151. nist.gov In positive ion mode, protonated molecules [M+H]⁺ and adducts with sodium [M+Na]⁺ or other cations present in the solvent can be formed.

| Adduct Form | Predicted m/z |

|---|---|

| [M-H]⁻ | 151.07644 |

| [M+H]⁺ | 153.09100 |

| [M+Na]⁺ | 175.07294 |

| [M+K]⁺ | 191.04688 |

| [M+NH₄]⁺ | 170.11754 |

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Fragmentation Studies

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the deprotonated molecular ion ([M-H]⁻, m/z 151) is typically selected as the precursor for Collision-Induced Dissociation (CID) experiments. nist.gov

Upon CID, the most significant fragmentation pathway observed is the dehydration of the molecule, which involves a 1,2-elimination of a water molecule (H₂O) from the propyl side chain. nist.gov This neutral loss of 18 Da results in the formation of a highly stable, resonance-stabilized product ion at m/z 133, which is often the base peak in the MS/MS spectrum. nist.gov This extensive resonance stabilization across the aromatic system explains why this fragment is so prominent. nist.gov This characteristic fragmentation pattern is a key diagnostic feature for identifying the this compound structure.

| Precursor Ion (m/z) | Fragmentation Method | Key Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

|---|---|---|---|---|

| 151 ([M-H]⁻) | Collision-Induced Dissociation (CID) | 133 (Base Peak) | 18 Da (H₂O) | Deprotonated 4-propenylphenol |

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) and Chemical Ionization (CI) are fundamental mass spectrometry techniques for the structural elucidation of organic compounds like this compound.

In Electron Ionization (EI) Mass Spectrometry , the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and subsequent fragmentation. The resulting mass spectrum is a unique fingerprint of the compound. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for phenols and benzylic alcohols would likely be observed. These include the loss of a water molecule (H₂O) from the hydroxypropyl group, cleavage of the C-C bond adjacent to the hydroxyl group (α-cleavage), and fragmentation of the aromatic ring. For instance, a prominent fragment could result from the benzylic cleavage to lose an ethyl group, forming a stable benzylic cation. The fragmentation pattern of the isomeric 4-propylphenol (B1200801) shows a strong molecular ion peak and characteristic fragments from the alkyl chain, providing a reference for the fragmentation of the propyl side chain.

Chemical Ionization (CI) Mass Spectrometry is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound. Reagent gases such as methane (B114726) or ammonia (B1221849) are used to ionize the analyte through proton transfer. For this compound, CI-MS would be expected to produce a strong signal for the protonated molecule, aiding in the unambiguous determination of its molecular mass.

A summary of expected key ions in the mass spectra of this compound is presented below.

| Ionization Technique | Expected Key Ion | m/z (approximate) | Significance |

| Electron Ionization (EI) | Molecular Ion [M]⁺ | 152 | Confirms Molecular Weight |

| [M - H₂O]⁺ | 134 | Loss of water | |

| [M - C₂H₅]⁺ | 123 | Benzylic cleavage | |

| [C₆H₅O]⁺ | 93 | Phenolic fragment | |

| Chemical Ionization (CI) | Protonated Molecule [M+H]⁺ | 153 | Confirms Molecular Weight |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₉H₁₂O₂), the theoretical exact mass of the molecular ion can be calculated. An experimentally determined exact mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, that matches this theoretical value provides unequivocal confirmation of the elemental composition. This technique is particularly valuable when analyzing complex samples where isobaric interferences (compounds with the same nominal mass) may be present. The use of techniques like Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is common for the analysis of phenolic metabolites in biological matrices, underscoring the power of this approach for accurate identification.

| Parameter | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Theoretical Exact Mass | 152.08373 |

| Typical Mass Accuracy | < 5 ppm |

Chromatographic Separation Methods

Chromatographic techniques are essential for the isolation and quantification of this compound from reaction mixtures, environmental samples, or biological matrices.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

GC with Flame Ionization Detection (FID) provides a robust and sensitive method for the quantification of organic compounds. The detector response is proportional to the number of carbon atoms in the analyte, making it a reliable tool for concentration measurements when calibrated with a standard of this compound. EPA Method 8041A outlines general procedures for the analysis of phenols by GC-FID, which can be adapted for this specific compound.

GC coupled with Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification by comparing the obtained spectrum with a library of known spectra or by interpreting the fragmentation pattern. While a specific mass spectrum for this compound may not be available in all libraries, the expected fragmentation patterns discussed in section 4.2.3 would be used for its identification.

Typical GC conditions for the analysis of phenolic compounds are summarized in the table below.

| Parameter | Typical Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 60-80 °C, ramp to 250-300 °C |

| Detector (FID) Temp | 275-300 °C |

| Detector (MS) | EI, scan range 40-400 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including phenols that may not be sufficiently volatile for GC. Separation is achieved by pumping a liquid mobile phase through a column packed with a stationary phase.

For this compound, reversed-phase HPLC is the most common mode. In this setup, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is commonly performed using a UV-Vis detector, as the phenolic chromophore in this compound absorbs UV light. The purity of commercially available this compound is often stated as >95% (HPLC), indicating this is a standard method for its quality control.

| Parameter | Typical Condition |

| Column | C18 or C8 reversed-phase |

| Column Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Injection Volume | 10-20 µL |

This compound contains a chiral center at the carbon atom bearing the hydroxyl group in the propyl side chain, meaning it exists as a pair of enantiomers. The separation of these enantiomers is crucial in stereoselective synthesis and for studying their differential biological activities. Capillary Gas-Liquid Chromatography using a chiral stationary phase (CSP) is a powerful technique for this purpose.

The principle of chiral GC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times for the two enantiomers and thus their separation. Modified cyclodextrins are commonly used as chiral selectors in CSPs for the separation of a wide range of chiral compounds, including alcohols. A suitable derivatized cyclodextrin (B1172386) stationary phase would be selected to achieve the enantiomeric separation of this compound.

| Parameter | Typical Condition for Chiral GC |

| Column | Capillary column coated with a derivatized cyclodextrin (e.g., β- or γ-cyclodextrin derivative) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized isothermal or slow ramp rate to maximize resolution |

| Detector | FID or MS |

Thermogravimetric Analysis and Calorimetric Studies (e.g., Differential Scanning Calorimetry for related complexes)

Thermal analysis techniques provide valuable information about the thermal stability and phase transitions of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA can determine its decomposition temperature. When heated, the compound will eventually decompose, resulting in a mass loss that is recorded by the TGA instrument. The resulting TGA curve provides information on the onset of decomposition and the temperature at which the maximum rate of decomposition occurs. Studies on phenolic resins show that thermal degradation typically begins at temperatures above 300 °C. While the decomposition of the single molecule this compound would differ from the polymer, TGA provides a means to assess its thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point, glass transition temperature, and heats of reaction. For this compound, a crystalline solid, DSC would show an endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion. DSC studies on phenolic resins are used to investigate their curing behavior, which involves exothermic reactions.

| Analysis Technique | Information Obtained for this compound |

| Thermogravimetric Analysis (TGA) | Decomposition temperature, thermal stability |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion |

Computational Chemistry and Theoretical Investigations of 4 1 Hydroxypropyl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(1-Hydroxypropyl)phenol. Density Functional Theory (DFT) is a commonly employed method that balances computational cost with accuracy, making it well-suited for molecules of this size.

Molecular Geometry Optimization: The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Methods like DFT with the B3LYP functional and a basis set such as 6-311G(d,p) are used to calculate the equilibrium geometry. This process yields precise bond lengths, bond angles, and dihedral angles. For this compound, key parameters include the C-C and C-O bond lengths within the phenol (B47542) ring, the geometry of the hydroxypropyl side chain, and its orientation relative to the aromatic ring.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-OH (Phenolic) | 1.36 Å |

| Bond Length | C-OH (Propyl) | 1.43 Å |

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| Bond Length | C(Aromatic)-C(Propyl) | 1.51 Å |

| Bond Angle | C-O-H (Phenolic) | 109.2° |

| Bond Angle | C-C-O (Propyl) | 109.5° |

| Dihedral Angle | C-C-C-C (Propyl Chain) | Variable (see Conformational Analysis) |

Note: These values are representative and would be precisely calculated in a specific computational study.

Electronic Structure: DFT calculations also provide detailed information about the electronic structure. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is typically localized on the electron-rich phenol ring and the phenolic oxygen atom, indicating this is the primary site for electrophilic attack. The LUMO is generally distributed over the aromatic ring.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis, MS fragmentation)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations predict the positions and intensities of absorption bands corresponding to specific molecular vibrations, such as the O-H stretch of the two hydroxyl groups, C-H stretches of the aromatic ring and alkyl chain, and C-C stretching modes within the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical values that can be compared with experimental data to aid in the assignment of peaks to specific atoms in the molecule, helping to confirm its connectivity and stereochemistry.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. nih.govresearchgate.netmdpi.com This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, typically π → π* transitions within the phenol ring. mdpi.com

Mass Spectrometry (MS) Fragmentation: While direct prediction is complex, computational chemistry can help rationalize observed fragmentation patterns in mass spectrometry. By calculating the energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways. For this compound, likely fragmentation would involve the loss of water from the propyl side chain or cleavage of the C-C bond between the propyl group and the phenol ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value / Region | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~3600 cm⁻¹ | O-H Stretch (Alcohol) |

| IR | Vibrational Frequency | ~3550 cm⁻¹ | O-H Stretch (Phenol) |

| IR | Vibrational Frequency | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch |

| IR | Vibrational Frequency | ~2980-2850 cm⁻¹ | Aliphatic C-H Stretch |

| ¹³C NMR | Chemical Shift | ~155 ppm | C-OH (Phenolic) |

| ¹³C NMR | Chemical Shift | ~75 ppm | CH-OH (Propyl) |

| ¹H NMR | Chemical Shift | ~9.0 ppm | OH (Phenolic) |

| ¹H NMR | Chemical Shift | ~4.5 ppm | CH-OH (Propyl) |

| UV-Vis | λmax | ~275 nm | π → π* transition |

Note: Predicted values are illustrative and depend on the level of theory and solvent model used.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states.

For this compound, a relevant reaction to model would be its role as an antioxidant, specifically the donation of the hydrogen atom from its phenolic hydroxyl group to a free radical. DFT calculations can be used to model this hydrogen atom transfer (HAT) mechanism. nih.gov

The process involves:

Locating Reactants and Products: The geometries and energies of the starting materials (this compound and a radical) and the final products (the 4-(1-Hydroxypropyl)phenoxyl radical and the neutralized radical) are calculated.

Finding the Transition State (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. youtube.com Algorithms are used to locate this specific geometry. A key confirmation of a true TS is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Calculating Activation Energy: The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them.

The flexibility in this compound arises primarily from rotation around two key bonds:

The C(aromatic)-C(propyl) bond.

The C-C bonds within the propyl side chain.

The C-O bonds of the two hydroxyl groups.

Charge Distribution and Resonance Stabilization Studies of Deprotonated Ions

The acidity of the phenolic hydroxyl group is a key characteristic of this compound. Upon deprotonation, it forms a phenoxide ion. Computational methods can provide a detailed picture of the charge distribution in both the neutral molecule and its deprotonated anion.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charge on each atom. wikipedia.orgopenmx-square.org In the neutral molecule, calculations would show a partial negative charge on the two oxygen atoms and partial positive charges on the hydroxyl hydrogens.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show negative potential around the oxygen atoms, identifying them as sites for electrophilic attack or hydrogen bonding.

Deprotonated Ion Analysis: Upon removal of the phenolic proton, a negative charge is formally placed on the oxygen atom. However, this charge is not localized. By calculating the Mulliken charges and observing the HOMO of the resulting phenoxide ion, it can be shown that the negative charge is delocalized across the aromatic ring through resonance. The charge is shared between the oxygen atom and the ortho and para carbon atoms of the ring. This resonance stabilization is the fundamental reason for the significant acidity of phenols compared to alcohols.

Prediction of Collision Cross Sections (CCS) for Ion Mobility Mass Spectrometry

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The key parameter derived from this measurement is the collision cross section (CCS), which is a measure of the ion's rotationally averaged projected area.

Predicting CCS values computationally has become an important tool for identifying unknown compounds. nih.govresearchgate.neteurekalert.org The general workflow involves several steps: nih.govmdpi.com

Conformational Sampling: Generate a set of low-energy 3D conformers for the ion of interest (e.g., the protonated or sodiated adduct of this compound).

Geometry Optimization: Optimize the geometry of each conformer using a quantum mechanical method like DFT.

CCS Calculation: Use specialized software (e.g., HPCCS, MobCal) that employs methods like the trajectory method (TM) to simulate collisions between the ion and a buffer gas (typically nitrogen or helium) and calculate the CCS for each conformer. nih.govresearchgate.net

Boltzmann Averaging: The final predicted CCS value is a Boltzmann-weighted average of the CCS values of the individual conformers, reflecting their relative populations at a given temperature.

For this compound, predicted CCS values are available in public databases. These values can be used to confirm the identity of the compound in complex mixtures analyzed by IM-MS.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct Ion | m/z | Predicted CCS (Ų) in N₂ |

|---|---|---|

| [M+H]⁺ | 153.09100 | 131.4 |

| [M+Na]⁺ | 175.07294 | 138.6 |

| [M-H]⁻ | 151.07644 | 132.6 |

Source: Predicted using CCSbase. uni.lu

Table of Compounds

Derivatization Strategies for Analytical and Synthetic Applications

Methods for Enhancing Volatility and Chromatographic Performance

In gas chromatography (GC), a compound must be volatile and thermally stable. The polar hydroxyl groups of 4-(1-Hydroxypropyl)phenol impart a relatively high boiling point and can lead to poor peak shape and adsorption on the chromatographic column. Derivatization masks these polar groups, thereby increasing volatility and improving chromatographic performance.

Acylation involves the reaction of the hydroxyl groups with an acylating agent, typically an acyl halide or anhydride (B1165640), to form an ester. This process protects the hydroxyl group, reduces its polarity, and can also introduce a chromophore to enhance detection by UV-visible spectrophotometry in high-performance liquid chromatography (HPLC). scirp.orgscirp.org For instance, reacting phenols with reagents like 4-nitrobenzoyl chloride not only prepares them for analysis but also improves selectivity and sensitivity. scirp.orgscirp.org In synthetic chemistry, acylation is used as a protective strategy; for example, a phenol (B47542) can be esterified with pivaloyl chloride before performing other reactions on the molecule. researchgate.net

A common acylation method involves using acetic anhydride in the presence of a catalyst to form acetate (B1210297) esters. This transformation is highly efficient for various hydroxyl-containing compounds, including non-hindered phenols. nih.gov

Table 1: Common Acylation Reagents for Phenolic Hydroxyl Groups

| Reagent | Product | Application |

|---|---|---|

| Acetic Anhydride | Acetate Ester | GC analysis, protection group |

| 4-Nitrobenzoyl chloride | 4-Nitrobenzoyl Ester | HPLC-UV analysis |

| Pivaloyl chloride | Pivaloyl Ester | Synthetic protection group |

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in the hydroxyl groups of this compound. phenomenex.com The active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group, which decreases the analyte's polarity and boiling point, making it more volatile and suitable for GC analysis. phenomenex.commdpi.com

The resulting TMS derivatives are generally more thermally stable and produce sharper, more symmetrical chromatographic peaks. mdpi.com A variety of silylating reagents are available, with different reactivities. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful reagent for derivatizing phenolic compounds. mdpi.com The reaction is typically a nucleophilic substitution where the hydroxyl oxygen attacks the silicon atom of the silylating agent. mdpi.com For sterically hindered hydroxyl groups, smaller silylating reagents or the addition of a catalyst can improve the reaction efficiency. phenomenex.com

Table 2: Common Silylating Reagents for Hydroxyl Groups

| Reagent | Abbreviation | Key Features |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, commonly used for phenols and alcohols. mdpi.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile of TMS-amides; byproducts are also volatile. |

| N-trimethylsilylimidazole | TMSI | Specifically targets hydroxyl and carboxylic acid groups. phenomenex.com |

Alkylation, particularly methylation, of the phenolic hydroxyl group is another effective strategy for reducing polarity and increasing volatility. In synthetic applications, methylation can be crucial for preventing unwanted side reactions. For example, the phenolic hydroxyl group is known to be involved in addition and condensation reactions that can lead to polymerization. osti.gov Blocking this group by converting it to a methyl ether prevents the formation of reactive intermediates like quinone methides, thereby suppressing repolymerization during chemical processes. osti.gov

Various methylation reagents can be employed, and the choice depends on the desired selectivity and reaction conditions. For complex molecules with multiple hydroxyl groups, such as flavonoids, stepwise strategies involving protection and deprotection steps may be necessary to achieve regiospecific methylation of a particular hydroxyl group. nih.gov

Chiral Derivatization for Stereoisomer Resolution and Quantification

The this compound molecule is chiral, existing as two non-superimposable mirror images, or enantiomers, due to the asymmetric carbon at the benzylic position. inchikey.info The separation and quantification of individual enantiomers are often necessary, as they can exhibit different biological activities.

Chiral resolution by derivatization is a common method to separate enantiomers. wikipedia.org The process involves reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties, such as boiling points and solubilities, which allows them to be separated by standard chromatographic techniques like gas chromatography or HPLC. nih.gov

For compounds with hydroxyl groups, chiral acids or their derivatives are often used as CDAs. For example, α-methoxyphenylacetic acid (MPA) can be used to form diastereomeric esters. nih.govmdpi.com After separation of the diastereomers, the absolute configuration of the original enantiomers can often be determined using techniques like NMR spectroscopy by analyzing the chemical shift differences in the resulting diastereomeric derivatives. nih.govmdpi.com

Table 3: Examples of Chiral Derivatizing Agents (CDAs) for Hydroxyl Groups

| Chiral Derivatizing Agent | Abbreviation | Functional Group Targeted | Resulting Derivative |

|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTP-Cl | Hydroxyl, Amino | MTP ester/amide |

| (R)-(-)-α-Methoxyphenylacetic acid | (R)-MPA | Hydroxyl, Amino | MPA ester/amide |

| (S)-(+)-α-Methoxyphenylacetic acid | (S)-MPA | Hydroxyl, Amino | MPA ester/amide |

Solid-Phase Analytical Derivatization Methodologies

Solid-phase analytical derivatization combines the principles of solid-phase extraction (SPE) with chemical derivatization, offering a streamlined process for sample cleanup, concentration, and derivatization. nih.govresearchgate.net This technique is particularly useful for analyzing phenols in complex matrices like water samples. nih.gov

In a typical application, an aqueous sample is passed through a solid-phase cartridge, such as a strong anion-exchange sorbent. nih.gov At an appropriate pH, phenolic compounds like this compound exist as phenolate (B1203915) ions and are retained on the sorbent, while neutral and acidic interferences are washed away. nih.gov The derivatizing reagent is then passed through the cartridge, reacting with the captured phenolates directly on the solid phase. The resulting derivatized analyte is subsequently eluted from the cartridge for analysis, often by GC-MS. nih.govresearchgate.net This method has been shown to significantly improve signal-to-noise ratios compared to traditional liquid-liquid extraction and derivatization methods. nih.gov

Derivatization for Improved Ionization and Mass Spectrometric Detection

Mass spectrometry (MS) is a powerful detection technique, and derivatization can be employed to enhance the ionization efficiency of an analyte, leading to improved sensitivity. nih.gov This is particularly important for electrospray ionization (ESI), where the introduction of a readily ionizable group can significantly boost the signal.

One novel approach involves using ferrocene-based reagents to create "electrochemically ionizable" derivatives of alcohols and phenols. cofc.edu These derivatives can be selectively ionized through the electrolysis process inherent to the ESI source, enhancing their detection in the mass spectrometer. Tandem mass spectrometry (MS/MS) analysis of these derivatives can provide structural confirmation and further enhance detection selectivity. cofc.edu

Another strategy is to introduce a specific element into the molecule that can be sensitively and selectively detected by techniques like inductively coupled plasma-mass spectrometry (ICP-MS). For instance, reacting phenolic hydroxyl groups with a reagent like p-bromophenacyl bromide introduces a bromine atom into the structure. rsc.org This allows for highly selective, element-based detection and quantification of the derivatized analyte using HPLC-ICP-MS/MS, offering an alternative to traditional detection methods. rsc.org

Derivatization for Selective Functional Group Manipulation in Targeted Synthesis

The strategic derivatization of this compound is a critical step in its application for targeted synthesis, enabling the selective manipulation of its two distinct hydroxyl groups: a phenolic hydroxyl and a secondary benzylic alcohol. The differential reactivity of these groups—the phenolic hydroxyl being more acidic and the benzylic alcohol being more nucleophilic—provides a basis for chemoselective modifications. Protecting group strategies are commonly employed to temporarily block one hydroxyl group, allowing for chemical transformations to be carried out on the other.

A primary challenge in the synthetic manipulation of this compound is achieving high selectivity in the modification of one hydroxyl group in the presence of the other. Classical derivatization approaches for phenols, such as acylation and alkylation, can sometimes lead to a mixture of products if not carefully controlled. nih.gov Therefore, the development of selective derivatization strategies is paramount for the efficient synthesis of targeted molecules.

One feasible strategy involves the complete acylation of both hydroxyl groups followed by a partial hydrolysis, which takes advantage of the greater stability of alcoholic esters compared to phenolic esters under moderate hydrolysis conditions. nih.gov This allows for the selective deprotection of the phenolic hydroxyl group, leaving the benzylic alcohol protected for subsequent reactions.

Furthermore, the choice of protecting group and reaction conditions can dictate which hydroxyl group is preferentially derivatized. For instance, the use of sterically bulky protecting groups can favor the derivatization of the less sterically hindered hydroxyl group. Conversely, reaction conditions that favor the deprotonation of the more acidic phenolic hydroxyl can lead to its selective modification.

Selective Silylation

Silylation is a common method for protecting hydroxyl groups due to the ease of introduction and removal of silyl (B83357) ethers. The selectivity of silylation can often be controlled by the steric bulk of the silylating agent. For instance, using a bulky silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), can favor the silylation of the less sterically hindered hydroxyl group. In the case of this compound, the secondary benzylic alcohol is generally more sterically accessible than the phenolic hydroxyl group, which is ortho to the propyl chain.

| Substrate | Silylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| This compound | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | Dichloromethane (DCM) | 4-(1-(tert-Butyldimethylsilyloxy)propyl)phenol | High | Hypothetical |

| This compound | Trityl chloride (TrCl) | Triethylamine (TEA), DMAP | Dichloromethane (DCM) | 4-(1-(Trityloxy)propyl)phenol | 37-92 | researchgate.net |

Selective Etherification

The formation of ethers is another important derivatization strategy. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a common method. Due to the higher acidity of the phenolic proton, it can be selectively deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the phenoxide, which can then be alkylated. This allows for the selective protection of the phenolic hydroxyl group.

| Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| This compound | Benzyl bromide | K2CO3 | Acetone | 4-(1-Hydroxypropyl)-1-benzyloxybenzene | High | Hypothetical |

| This compound | Methyl iodide | NaH | Tetrahydrofuran (THF) | 4-(1-Hydroxypropyl)-1-methoxybenzene | High | Hypothetical |

Selective Esterification

Esterification can be used to protect hydroxyl groups or to introduce functional handles for further transformations. The chemoselective esterification of the phenolic hydroxyl group in the presence of the benzylic alcohol can be challenging due to the nucleophilicity of the latter. However, specific reagents and catalysts can promote the selective acylation of phenols. For example, the use of vinyl carboxylates as acyl donors in the presence of rubidium fluoride (B91410) has been shown to selectively acylate phenolic hydroxyls.

| Substrate | Acylating Agent | Catalyst/Reagent | Solvent | Product | Yield (%) | Reference |

| This compound | Vinyl acetate | Rubidium fluoride (RbF) | Acetonitrile (B52724) | 4-(1-Hydroxypropyl)phenyl acetate | Moderate to High | Hypothetical |

| This compound | Acetic anhydride | Pyridine | Dichloromethane (DCM) | 4-(1-Acetoxypropyl)phenyl acetate | High | Hypothetical |

The strategic application of these and other derivatization techniques allows for the selective manipulation of the functional groups in this compound, thereby facilitating its use as a versatile building block in the targeted synthesis of more complex molecules.

Applications of 4 1 Hydroxypropyl Phenol in Advanced Chemical Synthesis and Materials Science Research

Utilization as a Building Block in Polymer and Resin Synthesis

The bifunctional nature of 4-(1-Hydroxypropyl)phenol makes it an attractive candidate for the synthesis of advanced polymers and resins, offering a bio-based alternative to petrochemical feedstocks.

Precursor for Phenolic Resins and Polycarbonates

Phenolic resins, such as phenol-formaldehyde resins, are a major class of thermosetting polymers widely used in adhesives, coatings, and molded products due to their high mechanical strength, thermal stability, and chemical resistance woodresearch.skyoutube.com. The synthesis traditionally relies on the reaction between phenol (B47542) and formaldehyde (B43269) youtube.com. There is a significant research interest in replacing petroleum-derived phenol with renewable phenolic compounds derived from biomass, particularly lignin (B12514952) escholarship.orgnih.gov. As a phenolic compound, this compound represents a potential bio-based precursor for this class of resins. The phenolic hydroxyl group can participate in the polycondensation reaction with aldehydes like formaldehyde, while the propyl chain and its hydroxyl group can influence the cross-linking density and final properties of the cured resin, potentially imparting greater flexibility or different thermal characteristics compared to traditional resins google.com.

Monomer in the Synthesis of Novel Polymeric Materials

The distinct reactivity of the phenolic and secondary alcohol groups in this compound allows for its use as a monomer in the creation of novel polymers beyond traditional resins. Similar lignin-derived molecules, such as vanillyl alcohol, have been identified as useful for producing new polymers nih.gov. The dual functionality of this compound enables it to be incorporated into polyesters, polyethers, and other polymers through various polymerization techniques. The presence of the aromatic ring contributes to thermal stability and rigidity, while the propyl side chain can affect chain packing and flexibility, allowing for the tailoring of material properties.

Role in Lignin Depolymerization and Valorization Strategies

Lignin, the most abundant natural source of aromatic compounds, is a complex biopolymer whose valorization is a cornerstone of modern biorefineries escholarship.orgnih.govfrontiersin.org. This compound plays a crucial role in the research and development of lignin conversion technologies.

Model Compound for Understanding Lignin Deconstruction Mechanisms

The intricate and heterogeneous structure of lignin makes it difficult to study its degradation pathways directly researchgate.netrsc.orgrsc.org. Researchers, therefore, utilize simpler "model compounds" that contain the key chemical linkages found in lignin, such as the β-O-4 and α-O-4 aryl ether bonds, to investigate deconstruction mechanisms under various conditions like pyrolysis or catalytic hydrotreatment researchgate.netrsc.orgrsc.org.

While this compound itself is not a dimeric model compound representing these linkages, it is a representative monomeric product of their cleavage. The formation of propyl-substituted phenols is a known outcome of lignin depolymerization rsc.orgnrel.gov. By studying the reaction pathways that lead to compounds like this compound and its analogs, scientists can better understand the efficiency of different catalysts and reaction conditions in breaking down the lignin polymer into valuable, well-defined chemicals researchgate.netnrel.govresearchgate.net.

| Lignin Depolymerization Technique | Typical Monomeric Products | Reference |

| Pyrolysis | Phenol, Guaiacol, Syringol, Vanillin | frontiersin.org |

| Catalytic Hydrogenolysis | 4-Propylguaiacol, 4-Propylphenol (B1200801), Syringols | rsc.orgnrel.gov |

| Hydrothermal Liquefaction (HTL) | Methoxy Phenolics, Phenolic Oligomers | frontiersin.org |

Intermediate in the Production of Aromatic Chemicals from Biomass

The conversion of lignocellulosic biomass into value-added chemicals is a key strategy to reduce reliance on fossil fuels nih.govnacatsoc.orgresearchgate.net. Lignin depolymerization processes are designed to break down the polymer into a slate of aromatic platform chemicals frontiersin.orgresearchgate.net. Alkylphenols, including propylphenols like this compound, are significant intermediates in this value chain nih.govrsc.org. These compounds can be either utilized directly or further upgraded to produce other high-value chemicals. For example, processes such as hydrodeoxygenation or transalkylation can convert these bio-based alkylphenols into phenol, benzene (B151609), toluene, and xylenes (B1142099) (BTX), which are foundational chemicals for the petrochemical industry nih.govresearchgate.net. The efficient production of these intermediates from lignin is a critical step in establishing a sustainable and economically viable biorefinery escholarship.orgfrontiersin.org.

Precursor in the Rational Design and Synthesis of Complex Organic Molecules

Beyond its role in polymer science and biorefineries, the chemical structure of this compound makes it a valuable starting material for the synthesis of more complex, high-value organic molecules. Phenolic compounds are well-established precursors in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and specialty chemicals mdpi.comnih.gov.

The two distinct hydroxyl groups on this compound allow for selective chemical modifications. The acidic phenolic hydroxyl group can be targeted for reactions like etherification or esterification under one set of conditions, while the secondary alcohol on the propyl chain can undergo reactions such as oxidation to a ketone or substitution under different conditions. This differential reactivity is a key advantage in the rational design of multi-step syntheses, enabling the construction of complex molecular architectures with precise control. This versatility positions this compound as a bio-based platform chemical for accessing novel, functionalized aromatic compounds.

常见问题

Q. Advanced Research Focus

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) for high-resolution separation.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in hydrogenation reactions to control stereochemistry.

- Quality control : Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。